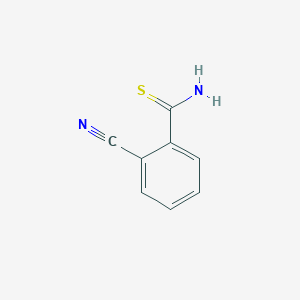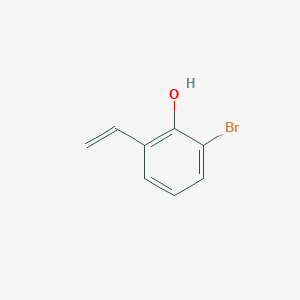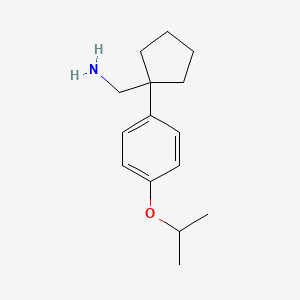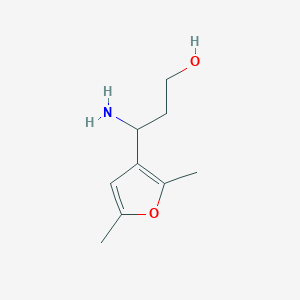
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring substituted with two methyl groups and an amino alcohol side chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylfuran, which is commercially available or can be synthesized from furfural.
Amination: The furan ring undergoes amination at the 3-position using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position of the propyl chain. This step may involve the use of oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like acyl chlorides, alkyl halides, and isocyanates.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Amides, imines, substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(furan-2-yl)propan-1-ol: Similar structure but lacks the dimethyl substitution on the furan ring.
3-Amino-3-(2,5-dimethylphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a furan ring.
3-Amino-3-(2,5-dimethylthiophen-3-yl)propan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is unique due to the presence of the dimethyl-substituted furan ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(10)3-4-11/h5,9,11H,3-4,10H2,1-2H3 |
Clave InChI |
OXVXJPVUJDBHHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


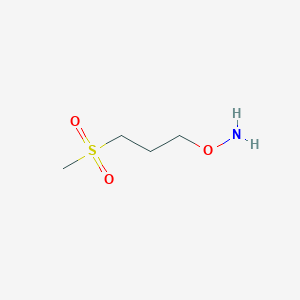
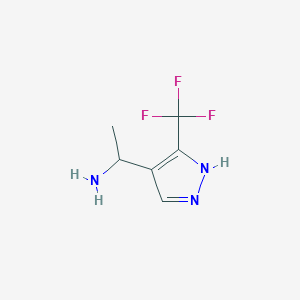
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
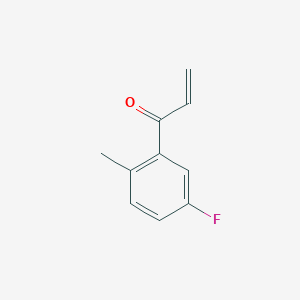
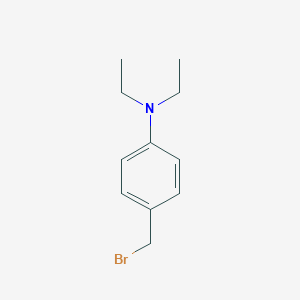
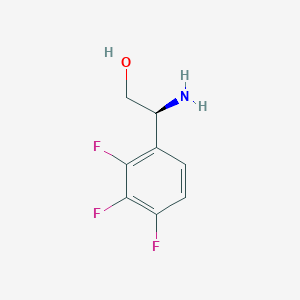
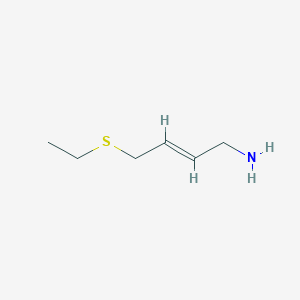
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
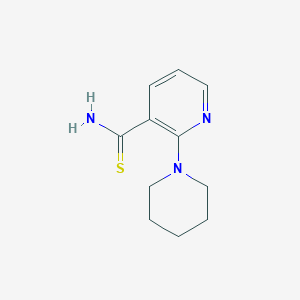
methyl-lambda6-sulfanonedihydrochloride](/img/structure/B13603203.png)
